N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Description

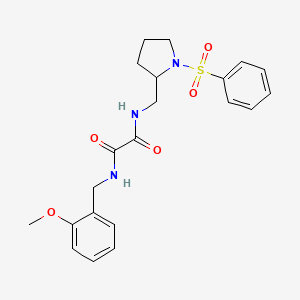

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a methoxybenzyl group, a phenylsulfonyl pyrrolidine moiety, and an oxalamide linkage

Properties

IUPAC Name |

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-29-19-12-6-5-8-16(19)14-22-20(25)21(26)23-15-17-9-7-13-24(17)30(27,28)18-10-3-2-4-11-18/h2-6,8,10-12,17H,7,9,13-15H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRFKXMYZLQLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

Preparation of 2-methoxybenzylamine: This can be synthesized from 2-methoxybenzaldehyde through reductive amination.

Synthesis of the pyrrolidine intermediate: The pyrrolidine ring is introduced via a reaction between a suitable amine and a pyrrolidine derivative.

Formation of the oxalamide linkage: The final step involves coupling the 2-methoxybenzylamine and the pyrrolidine intermediate with oxalyl chloride under controlled conditions to form the oxalamide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Products include methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Products include primary or secondary amines.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

Scientific Research Applications

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N1-(2-methoxybenzyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)urea: Contains a urea linkage instead of an oxalamide, affecting its biological activity and stability.

Uniqueness

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenylsulfonyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Biological Activity

N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Methoxybenzyl group

- Phenylsulfonyl pyrrolidine moiety

- Oxalamide linkage

Its molecular formula is , with a molecular weight of approximately 431.5 g/mol. The unique combination of functional groups contributes to its diverse biological activities.

The mechanism of action for this compound involves interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity and triggers downstream signaling pathways, which are critical for its therapeutic effects.

Potential Targets

- Deubiquitylating Enzymes (DUBs) : The compound has been identified as an inhibitor of DUBs, which play a role in protein degradation and cellular signaling pathways.

- Inflammatory Pathways : It may influence cytokine production and immune response modulation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that the compound can reduce the levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of various cancer cell lines. The exact mechanism is still under investigation, but it may involve the modulation of cell cycle regulators and apoptosis pathways.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of 2-methoxybenzylamine : Synthesized from 2-methoxybenzaldehyde through reductive amination.

- Synthesis of the pyrrolidine intermediate : Introduced via a reaction between a suitable amine and a pyrrolidine derivative.

- Formation of the oxalamide linkage : Coupling the 2-methoxybenzylamine and pyrrolidine intermediate with oxalyl chloride.

Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory activity of this compound in murine models. The results indicated a significant reduction in inflammation markers compared to control groups, highlighting its potential for treating inflammatory disorders.

Study 2: Anticancer Properties

A separate investigation focused on its anticancer effects against human breast cancer cell lines. The findings demonstrated that the compound inhibited cell growth by inducing apoptosis, making it a candidate for further development in cancer therapeutics.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 431.5 g/mol | Varies |

| Anti-inflammatory Activity | Significant reduction in cytokines | Variable |

| Anticancer Activity | Inhibits proliferation in cancer cell lines | Varies |

| Mechanism | Inhibition of DUBs; modulation of signaling pathways | Different mechanisms |

Q & A

Basic Synthesis

Q: How is N1-(2-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide synthesized, and what key reaction conditions optimize yield? A: The compound is typically synthesized via a multi-step process:

Pyrrolidine sulfonylation : React pyrrolidine with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to form the 1-(phenylsulfonyl)pyrrolidine intermediate.

Oxalamide coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the methoxybenzylamine and sulfonylated pyrrolidine moieties via an oxalamide bridge.

Critical conditions : Maintain anhydrous conditions during sulfonylation and coupling to prevent hydrolysis. Temperature control (0–25°C) and stoichiometric equivalence of reactants are key for >70% yield .

Advanced Synthesis

Q: What challenges arise in stereochemical control of the pyrrolidine sulfonyl moiety, and how are they addressed? A: The sulfonylation of pyrrolidine can lead to racemization at the 2-position. To mitigate this:

- Use chiral auxiliaries or enantiopure starting materials.

- Monitor reaction progress with chiral HPLC or circular dichroism (CD).

- Employ low-temperature crystallography (e.g., X-ray) to confirm stereochemistry post-synthesis .

Basic Structural Characterization

Q: What techniques confirm the structure of this oxalamide derivative? A:

- NMR : H/C NMR identifies methoxybenzyl (δ 3.8 ppm) and sulfonamide (δ 7.5–8.0 ppm) groups.

- X-ray crystallography : Resolves bond angles and confirms the oxalamide linkage geometry.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 457.18) .

Advanced Structural Analysis

Q: How are discrepancies between NMR and X-ray data resolved for conformational analysis? A: Discrepancies (e.g., rotational isomerism in solution vs. solid-state) are addressed by:

- Variable-temperature NMR : Assesses dynamic conformational changes.

- DFT calculations : Compare computed NMR chemical shifts with experimental data.

- 2D NOESY : Identifies through-space interactions in solution .

Basic Biological Evaluation

Q: What in vitro assays assess the biochemical activity of this sulfonamide-oxalamide compound? A: Common assays include:

- Enzyme inhibition : Measure IC50 against target enzymes (e.g., proteases) using fluorogenic substrates.

- Cell viability (MTT assay) : Evaluate cytotoxicity in cancer/non-cancer cell lines.

- Binding affinity (SPR) : Quantify interactions with recombinant proteins .

Advanced Biological Profiling

Q: How is target engagement specificity determined in complex systems? A: Strategies include:

- Thermal shift assay (TSA) : Detects protein-ligand stabilization via melting temperature shifts.

- CRISPR-Cas9 knockout : Confirm phenotype rescue in target-deficient cells.

- Proteome-wide profiling (e.g., CETSA) : Identifies off-target interactions .

Basic Safety & Handling

Q: What safety protocols are recommended for handling this compound? A:

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in airtight containers at –20°C, away from oxidizers .

Advanced Risk Mitigation

Q: How are thermal decomposition risks managed during high-temperature reactions? A:

- TGA/DSC analysis : Pre-screen thermal stability (<200°C).

- Inert atmosphere : Conduct reactions under nitrogen/argon.

- Scavengers : Add quenching agents (e.g., silica gel) to trap reactive decomposition byproducts .

Basic Purity Assessment

Q: What methods validate the purity of this compound? A:

- HPLC : Use a C18 column (MeCN/H2O gradient) with UV detection (λ = 254 nm).

- Elemental analysis : Confirm C, H, N, S within ±0.3% of theoretical values.

- Chiral purity : Chiral HPLC with cellulose-based columns .

Advanced Data Reconciliation

Q: How are contradictory bioactivity data from cell assays resolved? A:

- Dose-response validation : Repeat assays with 10-point dilution series.

- Orthogonal assays : Compare results from fluorescence-based vs. luminescence readouts.

- Cell line authentication : STR profiling to rule out cross-contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.